Taxine B

Vue d'ensemble

Description

Taxin B is a diterpene alkaloid and a potent cardiotoxin found in the leaves and berries of the European yew (Taxus baccata). It is one of the major toxic pseudo-alkaloids present in various species of the yew tree, including Taxus baccata and Taxus cuspidata . Taxin B is known for its significant cardiotoxic effects, which can lead to severe cardiac issues and even fatal heart failure .

Applications De Recherche Scientifique

Pharmacological Potential

Anticancer Properties : Similar to paclitaxel, which is derived from the yew tree and widely used as an anticancer drug, there is ongoing research into whether taxine B could also exhibit anticancer properties. Studies suggest that further investigation into its mechanism of action could reveal valuable insights into its potential as a therapeutic agent against various cancers .

Cardiovascular Effects : this compound has been classified as an antiarrhythmic drug. Research indicates that it can modulate cardiac conduction and has protective effects against myocardial damage. In experimental studies, it has been shown to slow heart rates in isolated frog hearts and exhibit calcium channel blocking properties . This suggests its potential use in treating arrhythmias and other cardiovascular conditions.

Antimalarial Research : There are indications that this compound may possess potassium ion channel modulating properties, which could be beneficial in the development of new antimalarial drugs. The ability to modify this compound to enhance its efficacy while reducing side effects is a focus of current research .

Toxicological Studies

Poisoning Cases : this compound is primarily responsible for the toxic effects associated with yew ingestion. Clinical patterns observed in poisoning cases include cardiovascular collapse and neurological symptoms. Understanding these patterns aids in diagnosing and managing yew-related poisonings effectively .

Detection Methods : Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have been developed to detect trace amounts of this compound in biological samples. This is crucial for forensic analysis in suspected poisoning cases .

Research Methodologies

Research on this compound employs various methodologies:

- In Vitro Studies : These studies assess the effects of this compound on cardiac tissues and cellular models to elucidate its mechanisms of action.

- Animal Models : Toxicity studies are conducted using rodents to determine lethal doses (LD50) and observe physiological responses.

- Analytical Chemistry : Techniques like LC-MS are utilized for quantifying this compound concentrations in biological fluids, aiding both clinical toxicology and pharmacokinetics research.

Case Study 1: Cardiovascular Effects

A study examined the effects of this compound on isolated guinea pig ventricular cells, demonstrating its ability to modulate ion channels involved in cardiac function. This research supports its potential application in developing antiarrhythmic therapies.

Case Study 2: Toxicity Assessment

A clinical report analyzed multiple cases of yew poisoning where symptoms correlated with high levels of this compound. The findings highlighted the importance of rapid identification and treatment protocols for affected individuals, emphasizing the need for improved diagnostic tools.

Mécanisme D'action

Target of Action

Taxin B is a diterpene alkaloid found in the yew tree . The primary target of Taxin B is the cardiovascular system, specifically the cardiac myocytes . It acts as a potent cardiotoxin .

Mode of Action

The toxic action of Taxin B is based on its effects on cardiac myocytes. It inhibits the transport of calcium and sodium across the cell membrane of these cells . This inhibition disrupts the normal functioning of the heart, leading to various symptoms and potentially fatal heart failure .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of cardiac myocytes by inhibiting the transport of calcium and sodium ions . These ions play crucial roles in the contraction and relaxation of the heart muscle, and their disruption can lead to serious cardiovascular problems.

Pharmacokinetics

It is known that taxin b can be detected in biological samples (blood, urine, gastric content) using specific and sensitive methods like lc–ms–ms .

Result of Action

The result of Taxin B’s action is a disruption of normal heart function. Symptoms can include nausea, dizziness, pain, and changes in heart rate, including both tachycardia (rapid heart rate) and bradycardia (slow heart rate) . In severe cases, Taxin B can lead to fatal heart failure .

Action Environment

The action of Taxin B can be influenced by various environmental factors. For example, the concentration of Taxin B in the yew tree can vary depending on the season, with the highest concentrations found in needles harvested in January .

Analyse Biochimique

Biochemical Properties

Taxin B interacts with various enzymes, proteins, and other biomolecules. Its primary mechanism of action is based on cardiac effects. It inhibits the calcium and sodium transport across the cell membrane of cardiac myocytes .

Cellular Effects

Taxin B has cytotoxic effects on cells . It disrupts the normal function of cardiac myocytes, leading to symptoms such as nausea, dizziness, pain, tachycardia, bradycardia, and can eventually lead to fatal heart failure .

Molecular Mechanism

At the molecular level, Taxin B exerts its effects by inhibiting the transport of calcium and sodium ions across the cell membrane of cardiac myocytes . This disruption in ion transport interferes with the normal functioning of the cells, leading to the observed cytotoxic effects .

Transport and Distribution

Taxin B is distributed throughout the body after ingestion. It is found in all parts of the yew plant except for the aril, the fleshy covering of the seeds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Taxin B typically involves extraction from the yew tree. The extraction process includes the use of solvents to isolate the compound from the plant material. The specific synthetic routes and reaction conditions for Taxin B are not extensively documented, as it is primarily obtained through natural extraction methods .

Industrial Production Methods

Industrial production of Taxin B is generally not common due to its toxic nature. the extraction process from yew trees involves harvesting the plant material, followed by solvent extraction and purification using techniques such as liquid chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Taxin B undergoes various chemical reactions, including:

Oxidation: Taxin B can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in Taxin B.

Substitution: Substitution reactions can occur at specific sites on the Taxin B molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving Taxin B include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products Formed

The major products formed from the reactions of Taxin B include various oxidized and reduced derivatives, which can have different biological activities and properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness of Taxin B

Taxin B is unique due to its high cardiotoxicity and its specific mechanism of action on cardiac cells. Its potent effects on calcium and sodium channels distinguish it from other similar compounds .

Activité Biologique

Taxin B, a toxic alkaloid derived from the yew tree (Taxus baccata), has garnered attention due to its significant biological activity, particularly in relation to cardiovascular effects and potential therapeutic applications. This article explores the biological activity of Taxin B, including its mechanisms of action, toxicological profiles, and potential medicinal uses.

Overview of Taxin B

Taxin B is one of the primary alkaloids found in the leaves and seeds of yew trees. It is part of a larger class of compounds known as taxines, which are recognized for their potent toxicity. The structure of Taxin B allows it to interact with various ion channels in cardiac cells, leading to significant physiological effects.

The biological activity of Taxin B primarily involves its interaction with ion channels in the heart:

- Sodium and Calcium Channel Blockade : Taxin B has been shown to block sodium and calcium channels in cardiac myocytes. This blockade can lead to conduction abnormalities, bradycardia, and potentially life-threatening arrhythmias .

- Potassium Channel Modulation : There is evidence suggesting that Taxin B may also affect potassium channels, particularly "funny channels" in the sinoatrial node, which could contribute to its cardiotoxic effects .

Toxicological Profile

The toxicity of Taxin B is well-documented through various case studies and clinical reports:

- Lethal Doses : The estimated lethal dose (LD50) for Taxin B is approximately 3.0 mg/kg body weight in humans . In animal studies, an LD50 of 13.1 mg/kg was determined for taxine extracts administered subcutaneously .

- Clinical Cases : Reports indicate that ingestion of yew leaves can lead to severe symptoms such as hypokalemia, ventricular arrhythmias, and multiple organ dysfunction syndrome. For instance, a case study documented a fatal outcome following the ingestion of yew leaves for suicidal purposes, highlighting the rapid progression from ingestion to death within hours due to cardiovascular collapse .

Case Studies

Several case studies illustrate the severe consequences of Taxin B poisoning:

- Case Study 1 : A 43-year-old male ingested yew leaves and presented with severe hypokalemia and ventricular arrhythmias leading to death within 12 hours. The patient exhibited signs of multiple organ failure, emphasizing the rapid onset of toxicity associated with Taxin B .

- Case Study 2 : Another report detailed multiple cases of both fatal and non-fatal poisoning from intentional or accidental ingestion of yew leaves. Symptoms ranged from gastrointestinal distress to severe cardiovascular issues .

Potential Therapeutic Uses

Despite its toxicity, there is emerging interest in the potential therapeutic applications of Taxin B:

- Cardiovascular Drug Development : Research suggests that Taxin B may possess properties akin to class I antiarrhythmic drugs due to its ability to modulate cardiac ion channels . This opens avenues for further investigation into its use as a treatment for certain cardiac conditions.

- Antimalarial Properties : Preliminary studies indicate that compounds affecting potassium channels could be valuable in developing new antimalarial drugs, given that certain potassium channels are critical targets for malaria treatment .

Comparative Analysis

| Aspect | Taxin B | Other Taxines |

|---|---|---|

| Primary Action | Sodium & Calcium Channel Blockade | Varies; often similar effects |

| Toxicity (LD50) | ~3.0 mg/kg (humans) | Varies; generally lower |

| Potential Uses | Cardiac drug development | Limited; mostly toxic |

| Mechanism | Ion channel modulation | Similar mechanisms |

Propriétés

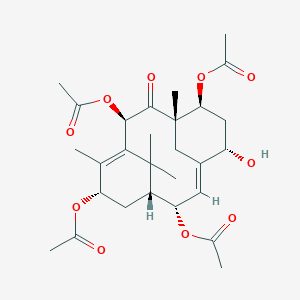

IUPAC Name |

[(1E,3S,4R,6S,9R,11S,12S,14S)-3,9,12-triacetyloxy-14-hydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O10/c1-13-21(35-14(2)29)10-19-22(36-15(3)30)9-18-12-28(8,23(11-20(18)33)37-16(4)31)26(34)25(38-17(5)32)24(13)27(19,6)7/h9,19-23,25,33H,10-12H2,1-8H3/b18-9+/t19-,20-,21-,22-,23-,25+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYDZECFCXRQOK-IANSKHESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168109-52-2 | |

| Record name | Taxine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168109522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(9.3.1.14,8)hexadeca-4,10-dien-2-one, 3,6,9,14-tetrakis(acetyloxy)-12-hydroxy-1,5,16,16-tetramethyl-, (1S,3R,6S,8R,9S,10E,12S,14S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB5005PDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Taxin B?

A: Taxin B is known to be a cardiotoxin. It exerts its effect primarily by antagonizing calcium channels in cardiac myocytes. [] This interference disrupts the normal electrical signaling and contractility of the heart, leading to potentially fatal cardiac dysrhythmias. []

Q2: Can you describe the structural characteristics of Taxin B?

A: While the exact molecular formula and weight are not provided in the abstracts, Taxin B is a taxane diterpenoid. [] Its structure has been investigated using various spectroscopic techniques, including carbon-13 nuclear magnetic resonance (13C-NMR), Distortionless Enhancement by Polarization Transfer (DEPT), and correlation spectroscopy (COSY) experiments. [, ] These methods have helped elucidate the connectivity and spatial arrangement of atoms within the Taxin B molecule.

Q3: How is Taxin B typically isolated and identified?

A: Taxin B is primarily found in the leaves and seeds of the yew tree (Taxus baccata). [] It can be isolated from the plant material using various chromatographic methods, such as column chromatography with silica gel or Sephadex LH-20, and further purified using High-Performance Liquid Chromatography (HPLC). [] Identification is often achieved through mass spectrometry analysis, particularly electrospray ionization quadrupole time-of-flight mass spectrometry, which allows for the detection of taxin B and its isomer, isotaxin B, in various biological samples. []

Q4: Has Taxin B demonstrated any protective effects in biological systems?

A: Interestingly, some derivatives of Taxin B, specifically 7-Deacetyl-taxine B and 5-Cinnamoyloxy-taxin B, have exhibited protective effects against oxidative stress in an in vitro model using SK-N-SH cells. [, ] These compounds were shown to improve cell viability, reduce the formation of pyknotic nuclei, and decrease intracellular reactive oxygen species (ROS) levels in cells exposed to hydrogen peroxide. [, ] Further research is needed to determine if Taxin B itself possesses similar protective properties.

Q5: Are there any known structural analogs of Taxin B, and do they share similar biological activities?

A: Yes, several structural analogs of Taxin B, collectively known as taxanes, have been isolated from various Taxus species. [, , ] These analogs often differ in the type and position of functional groups attached to the core taxane skeleton. While some taxanes, like paclitaxel, are known for their anticancer activity, others, like Taxin A, also exhibit cardiotoxic effects similar to Taxin B. [] Further research is needed to fully understand the structure-activity relationships within this class of compounds.

Q6: What are the implications of Taxin B's toxicity for its potential applications?

A: The significant cardiotoxicity of Taxin B presents a major challenge for its development as a therapeutic agent. [] While some of its derivatives have shown promise in protecting against oxidative stress, their potential clinical use would require extensive research to ensure their safety and efficacy. [, ] Furthermore, any strategies to develop Taxin B-based therapies would need to address the compound's toxicity profile and explore ways to mitigate its adverse effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.